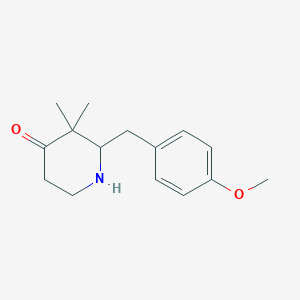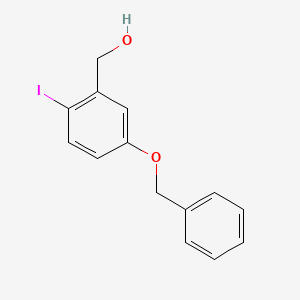
5'-O-acetylthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-O-acetylthymidine is a derivative of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. This compound is used in various biochemical and medical research applications due to its role in DNA synthesis and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5'-O-acetylthymidine can be synthesized through the acetylation of thymidine. The reaction typically involves thymidine and acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield thymidine acetate.
Industrial Production Methods
Industrial production of thymidine acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5'-O-acetylthymidine undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to thymidine and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can be oxidized to form thymidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions to form various thymidine analogs.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Thymidine and acetic acid.
Oxidation: Thymidine derivatives.
Substitution: Various thymidine analogs.
Aplicaciones Científicas De Investigación
5'-O-acetylthymidine has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of thymidine analogs and other nucleoside derivatives.
Biology: Employed in cell proliferation assays to measure DNA synthesis and cell division.
Medicine: Used in the development of antiviral drugs, such as azidothymidine (AZT), which is used to treat HIV infection.
Industry: Utilized in the production of radiolabeled thymidine for use in various biochemical assays.
Mecanismo De Acción
5'-O-acetylthymidine exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a substrate for DNA polymerase, allowing the enzyme to synthesize new DNA strands. This incorporation can be used to measure DNA synthesis and cell proliferation. Additionally, thymidine acetate can be phosphorylated to form thymidine triphosphate, which is essential for DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
Deoxythymidine: The parent compound of thymidine acetate, used in DNA synthesis.
Azidothymidine (AZT): An antiviral drug used to treat HIV infection.
Iododeoxyuridine: A radiosensitizer used to increase DNA damage from ionizing radiation.
Uniqueness
5'-O-acetylthymidine is unique due to its acetyl group, which can be hydrolyzed to release thymidine. This property makes it useful in various biochemical assays and research applications where controlled release of thymidine is required.
Propiedades
Número CAS |
35898-31-8 |
|---|---|
Fórmula molecular |
C12H16N2O6 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(16)9(20-10)5-19-7(2)15/h4,8-10,16H,3,5H2,1-2H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
Clave InChI |
ACYSKFODOKGJMA-IVZWLZJFSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


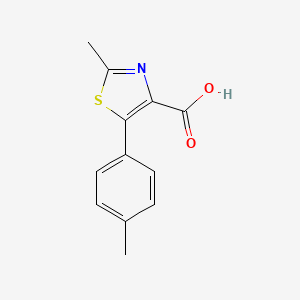
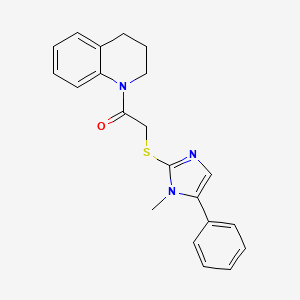


![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8679897.png)
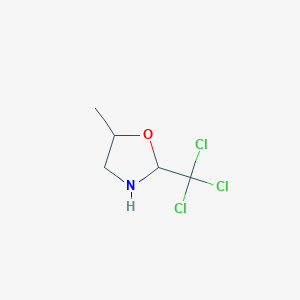




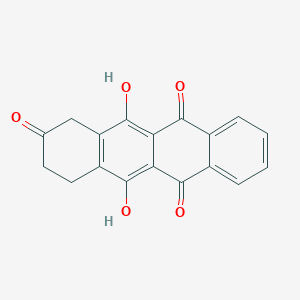
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8679963.png)
